Kazuhiko Hayashi,
Yoshimi Ichimaru,
Kirara Sugiura,
Azusa Maeda,
Yumi Harada,
Yuki Kojima,
Kanae Nakayama,
Masanori Imai
PMID: 33790075
DOI:
10.1248/cpb.c21-00013
Abstract
Lithium cations were observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system. Yields in the hydrolysis of substituted benzoates and aliphatic esters using the various hydroxides were compared, and the effects of the addition of lithium salt were examined. Moreover, it was presumed that a certain amount of LiOH was dissolved in THF by the coordination of THF with lithium cation and hydrolyzed esters even in the THF layer, as in the reaction by a phase-transfer catalyst.
Wannee Sukbangnop,
Anowar Hosen,
Sakchai Hongthong,
Chutima Kuhakarn,
Patoomratana Tuchinda,
Suppisak Chaturonrutsamee,
Sariyarach Thanasansurapong,
Radeekorn Akkarawongsapat,
Jitra Limthongkul,
Chanita Napaswad,
Arthit Chairoungdua,
Kanoknetr Suksen,
Narong Nuntasaen,
Vichai Reutrakul
PMID: 33766743
DOI:
10.1016/j.fitote.2021.104885
Abstract
Four previously undescribed tetrahydrofuran lignans, named anorisols A-D (1-4) and fourteen known compounds (5-18) were isolated from the roots, stems, leaves and twigs of Anogeissus rivularis. The chemical structures were elucidated on the basis of their spectroscopic data and by comparison with the literature data. The absolute configurations of 1-4 were established by comparison of the experimental ECD spectra with the calculated ECD spectra. Some isolated compounds were evaluated for their cytotoxic activity as well as anti-HIV-1 activity employing reverse transcriptase (RT) and syncytium reduction assays using the
MC99 virus in 1A2 cell line systems. Compound 6 displayed the most potent activity in syncytium inhibition assay with effective concentration at 50% (EC
) value of 13.3 μM (SI >3.0). In the reverse transcriptase assay, compound 1 exhibited moderate activity with IC
value of 213.9 μM.
Mingdang Li,
Yunjian Xu,
Menglong Zhao,
Feiyang Li,
Wei Feng,
Teng Feng,
Shujuan Liu,
Qiang Zhao
PMID: 33296600
DOI:
10.1021/acs.inorgchem.0c02631
Abstract
Pt(II) photosensitizers are emerging as novel Pt anticancer agents for cancer photodynamic therapy (PDT) to avoid uncontrollable toxicity of cisplatin. However, the application of Pt(II) photosensitizers is limited by tumor hypoxia and the poor penetration depth of excitation light. To overcome these drawbacks, exploiting the next generation of Pt anticancer agents is of urgent need. According to theoretical calculations, novel near-infrared (NIR)-absorbing Pt(II)-chelated azadipyrromethene dyes (
, where X = N, C, and S) were designed. Importantly, spin-orbit coupling of the Pt atom could promote the intersystem crossing of a singlet-to-triplet transition for converting oxygen to singlet oxygen (
O
), and the azadipyrromethene skeleton could provide a strong photothermal effect. As expected,
exhibited intense NIR absorption and synergistic PDT and photothermal effects with low dark cytotoxicity. Furthermore, water-soluble and biocompatible
nanoparticles (
) were prepared that achieved effective tumor cell elimination with low side effects under 730 nm light irradiation in vitro and in vivo. This pioneering work could push the exploitation of NIR-absorbing metal-chelated azadipyrromethene dyes, so as to promote the positive evolution of phototherapy agents.
Dong Geun Lee,
Jun Won Baek,
Jung Hyun Lee,
Hyun Ju Lee,
Yeong Hyun Seo,
Junseong Lee,
Chong Gu Lee,
Bun Yeoul Lee
PMID: 33671782
DOI:
10.3390/molecules26041167
Abstract
CrCl
(thf)
is a common starting material in the synthesis of organometallic and coordination compounds of Cr. Deposited as an irregular solid with no possibility of recrystallization, it is not a purity guaranteed chemical, causing problems in some cases. In this work, we disclose a well-defined form of the THF adduct of CrCl
([CrCl
(μ-Cl)(thf)
]
), a crystalline solid, that enables structure determination by X-ray crystallography. The EA data and XRD pattern of the bulk agreed with the revealed structure. Moreover, its preparation procedure is facile: evacuation of CrCl
·6H
O at 100 °C, treatment with 6 equivalents of Me
SiCl in a minimal amount of THF, and crystallization from CH
Cl
. The ethylene tetramerization catalyst [iPrN{P(C
H
-
-Si(nBu)
)
}
CrCl
]
[B(C
F
)
]
prepared using well-defined [CrCl
(μ-Cl)(thf)
]
as a starting material exhibited a reliably high activity (6600 kg/g-Cr/h; 1-octene selectivity at 40 °C, 75%), while that of the one prepared using the impure CrCl
(thf)
was inconsistent and relatively low (~3000 kg/g-Cr/h). By using well-defined [CrCl
(μ-Cl)(thf)
]
as a Cr source, single crystals of [(CH
CN)
CrCl
]
[B(C
F
)
]
and [{Et(Cl)Al(N(iPr)
)
}Cr(μ-Cl)]
were obtained, allowing structure determination by X-ray crystallography, which had been unsuccessful when the previously known CrCl
(thf)
was used as the Cr source.
Peng Wang,
Fei Li,
Wenmin Wang,
Ruofan Wang,
Yadong Yang,
Tingchen Cui,
Na Liu,
Mengyan Li
PMID: 33866286
DOI:
10.1016/j.ecoenv.2021.112206
Abstract
1,4-Dioxane (dioxane), an emerging groundwater contaminant, is frequently detected in landfill leachates with its structural analog, tetrahydrofuran (THF). Along with undesirable leakage of landfill leachates, dioxane and THF inevitably percolate into groundwater leading to a broader region of contamination. Cometabolic bioremediation is an effective approach to manage commingled THF and dioxane pollution. In this study, a newly isolated bacterium Arthrobacter sp. WN18 is able to co-oxidize dioxane with THF as the primary substrate. Meanwhile, the THF-induced thmADBC gene cluster was responsible for the dioxane degradation rate indicating THF monooxygenase is the essential enzyme that initializing α-hydroxylation of THF and dioxane. Further, γ-butyrolactone and HEAA were characterized as the key metabolites of THF and dioxane, respectively. In addition, WN18 can tolerate the inhibition of trichloroethylene (5.0 mg/L) as a representative of co-existing leachate constituent, and sustain its activity at various pH (5-11), temperatures (15-42 °C), and salinities (up to 4%, as NaCl wt). Like other Arthrobacter species, WN18 also exhibited the capability of fixing nitrogen. All this evidence indicates the feasibility and advantage of WN18 as a thmADBC-catalyzed inoculator to bioremediate co-contamination of THF and dioxane.
Tetsuya Suzuki
PMID: 33268685
DOI:
10.1248/yakushi.20-00192
Abstract
DNA preserves and inherits genetic information. 7,8-dihydro-8-oxoguanine (G
) and abasic sites are some of the most common DNA lesions generated endogenously in living organisms and they induce mutations. The resultant mutations in our DNA cause diseases such as cancers. G
and abasic sites are known to induce mutations at the positions of the lesions. We revealed G
induced mutations at points distant from a lesion besides mutations at the lesion site in human cells when WRN helicase or DNA polymerase λ was knocked down. In addition, an abasic site analog, tetrahydrofuran, also induced the same type of mutations and large deletions. Thus, these endogenous DNA damages could induce more diverse mutations than previously thought. Recently, much research toward the development of gene therapy approaches has been carried out to apply gene therapy in a clinical setting. In this study, we found that the usual plasmid DNA with suitable transcription regulatory sequences achieved durably expressed transgenes in mouse liver. In addition, we successfully improved gene-correction efficiency with tailed duplex DNA fragments by introducing a second mismatch. These results give us important information to apply a transgene expression approach and tailed duplexes in a clinical setting.
Natalia E Powers-Riggs,
Xiaobing Zuo,
Ryan M Young,
Michael R Wasielewski
PMID: 33261490
DOI:
10.1063/5.0027471
Abstract
G-quadruplex assemblies are a promising tool for self-assembling π-stacked chromophore arrays to better understand their photophysics. We have shown that coupling a single guanine moiety to terrylenediimide (TDI) produces a structure (GTDI) that self-assembles in tetrahydrofuran (THF) into a nearly monodisperse guanine-quadruplex structure having 16 π-stacked layers (GTDI
)
. The TDI surfaces were determined to have a high degree of cofacial overlap and underwent quantitative symmetry-breaking charge separation (SB-CS) upon photoexcitation. Here, we more deeply examine the relationship between solvent and aggregate formation and develop insights into structure-function relationships over a variety of solvent polarities and hydrogen-bonding capabilities. At high concentrations, GTDI assembles into guanine-quadruplex structures (GTDI
)
in THF and toluene, as well as (GTDI
)
in pyridine and benzonitrile. Transient absorption spectroscopy shows that SB-CS occurs in all solvents, regardless of their static dielectric constants, but the SB-CS yield is determined by structure. Solvent polarity independent SB-CS generation is also observed in GTDI films, where there is a complete absence of solvent.
Sheila Namirembe,
Lu Yan,
James P Morken
PMID: 33180502
DOI:
10.1021/acs.orglett.0c03134
Abstract
An enantioselective synthesis of the C(1)-C(15) segment of the marine natural product amphidinolide C has been accomplished by a route that includes a stereoselective boron-Wittig reaction to furnish a trisubstituted alkenylboronate. In addition, the route employs enantioselective alkene diboration to install the C(6) hydroxyl group which undergoes intramolecular conjugate addition to establish a tetrahydrofuran ring. Lastly, a catalytic Suzuki-Miyaura cross-coupling is accomplished to construct the C(9)-C(10) bond.
Aysegul Turupcu,
Julian Tirado-Rives,
William L Jorgensen
PMID: 33048555
DOI:
10.1021/acs.jctc.0c00847
Abstract
The binding energies for cation-π complexation are underestimated by traditional fixed-charge force fields owing to their lack of explicit treatment of ion-induced dipole interactions. To address this deficiency, an explicit treatment of cation-π interactions has been introduced into the OPLS-AA force field. Following prior work with atomic cations, it is found that cation-π interactions can be handled efficiently by augmenting the usual 12-6 Lennard-Jones potentials with 1/
terms. Results are provided for prototypical complexes as well as protein-ligand systems of relevance for drug design. Alkali cation, ammonium, guanidinium, and tetramethylammonium were chosen for the representative cations, while benzene and six heteroaromatic molecules were used as the π systems. The required nonbonded parameters were fit to reproduce structure and interaction energies for gas-phase complexes from density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level. The impact of the solvent was then examined by computing potentials of mean force (pmfs) in both aqueous and tetrahydrofuran (THF) solutions using the free-energy perturbation (FEP) theory. Further testing was carried out for two cases of strong and one case of weak cation-π interactions between druglike molecules and their protein hosts, namely, the JH2 domain of JAK2 kinase and macrophage migration inhibitory factor. FEP results reveal greater binding by 1.5-4.4 kcal/mol from the addition of the explicit cation-π contributions. Thus, in the absence of such treatment of cation-π interactions, errors for computed binding or inhibition constants of 10
-10
are expected.
Yuzhong Wang,
Yaoming Xie,
Pingrong Wei,
Soshawn A Blair,
Dongtao Cui,
Michael K Johnson,
Henry F Schaefer 3rd,
Gregory H Robinson
PMID: 32985175
DOI:
10.1021/jacs.0c08495
Abstract
Reaction of the lithium dithiolene radical
with the imidazolium salt [{(Me)CN(
-Pr)}
CH]
[Cl]
(in a 1:1 molar ratio) gives the first stable naked anionic dithiolene radical
, which, when coupled with hexasulfide, [{(Me)CN(
-Pr)}
CH]
[S
]
(
), and N-heterocyclic silylene
, unexpectedly results in synergic THF ring-opening via a radical mechanism.